Product packaging for Benzyl benzofuran-2-ylcarbamate(Cat. No.:CAS No. 916605-99-7)

Benzyl benzofuran-2-ylcarbamate

Cat. No.: B3302395
CAS No.: 916605-99-7
M. Wt: 267.28 g/mol
InChI Key: WVCOVURNMGUNJW-UHFFFAOYSA-N
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Description

Benzyl benzofuran-2-ylcarbamate is a chemical compound with the CAS Registry Number 916605-99-7 . It has a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol . The compound should be stored sealed in a dry environment, ideally at 2-8°C . As a benzofuran derivative, this scaffold is of significant interest in medicinal chemistry research due to its association with a wide range of biological activities . Scientific literature indicates that structurally related benzofuran compounds have been investigated for their potential neuroprotective effects, including protection against NMDA-induced excitotoxicity in neuronal cells . Other benzofuran-2-carboxamide derivatives have been synthesized and studied as cholinesterase inhibitors and for their ability to inhibit Aβ aggregation, suggesting relevance in Alzheimer's disease research . Furthermore, various benzofuran derivatives have demonstrated potential in other therapeutic areas, such as possessing antimicrobial and anticancer properties in preliminary studies . This makes this compound a valuable intermediate or building block for researchers developing novel bioactive molecules in drug discovery programs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3 B3302395 Benzyl benzofuran-2-ylcarbamate CAS No. 916605-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-benzofuran-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCOVURNMGUNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Benzyl Benzofuran 2 Ylcarbamate

Established Synthetic Routes to Benzyl (B1604629) Benzofuran-2-ylcarbamate

The traditional synthesis of benzyl benzofuran-2-ylcarbamate can be approached through a linear sequence involving the preparation of a key benzofuran (B130515) precursor followed by the introduction of the benzyl carbamate (B1207046) moiety.

Precursor Synthesis and Functionalization Strategies

The primary precursors for this compound are 2-aminobenzofuran and benzofuran-2-carboxylic acid. The synthesis of these precursors is a critical first step, with various methods available for their preparation.

Synthesis of 2-Aminobenzofuran:

Several strategies have been developed for the synthesis of 2-aminobenzofurans. One common approach involves the cyclization of appropriately substituted phenols. For instance, a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes provides a metal-free route to 2-aminobenzofuran derivatives through a tandem organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. rsc.org Another method utilizes a scandium-triflate-mediated [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to afford 2-aminobenzofurans in good yields under mild conditions. organic-chemistry.org Furthermore, the reduction of 2-nitrobenzofurans, which can be prepared through various nitration techniques, offers a direct route to 2-aminobenzofuran. A process for preparing 2-n-butyl-5-aminobenzofuran involves the reduction of the corresponding nitro compound with iron in an acidic medium. umich.edu

Synthesis of Benzofuran-2-carboxylic Acid:

Benzofuran-2-carboxylic acid is another crucial precursor. It can be synthesized through the condensation of salicylaldehyde (B1680747) with chloroacetic acid or its esters, followed by cyclization. vjol.info.vnresearchgate.net A common laboratory preparation involves the reaction of salicylaldehyde with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to yield ethyl benzofuran-2-carboxylate, which can then be hydrolyzed to the carboxylic acid. vjol.info.vn

PrecursorSynthetic MethodKey ReagentsReference
2-AminobenzofuranBase-mediated [3+2] annulationN-phenoxy amides, gem-difluoroalkenes rsc.org
2-AminobenzofuranSc(OTf)3 mediated [4+1] cycloadditiono-hydroxybenzhydryl alcohol, isocyanides organic-chemistry.org
2-AminobenzofuranReduction of 2-nitrobenzofuran (B1220441)Iron, Acidic medium umich.edu
Benzofuran-2-carboxylic acidCondensation and cyclizationSalicylaldehyde, Ethyl chloroacetate, K2CO3 vjol.info.vn

Carbamate Bond Formation Methodologies

Once the benzofuran precursor is obtained, the subsequent step is the formation of the carbamate bond. Two principal strategies are commonly employed: the reaction of 2-aminobenzofuran with a benzyl-containing electrophile or the Curtius rearrangement of a benzofuran-2-carboxylic acid derivative.

From 2-Aminobenzofuran:

The most direct method involves the reaction of 2-aminobenzofuran with benzyl chloroformate. guidechem.comcommonorganicchemistry.com This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct. guidechem.com The reaction can be performed in a variety of solvents, including aqueous mixtures or organic solvents like dichloromethane (B109758) or THF. rsc.orgguidechem.com

Via Curtius Rearrangement:

An alternative and widely used method is the Curtius rearrangement, which starts from benzofuran-2-carboxylic acid. commonorganicchemistry.comresearchgate.net The carboxylic acid is first converted to an acyl azide (B81097), typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to its acid chloride followed by reaction with sodium azide. google.com The benzofuran-2-carbonyl azide is then thermally or photochemically rearranged to form benzofuran-2-isocyanate, with the loss of nitrogen gas. researchgate.net This highly reactive isocyanate is subsequently trapped in situ with benzyl alcohol to yield the desired this compound. google.com This one-pot procedure is often favored as it avoids the isolation of the potentially explosive acyl azide. google.com

Starting MaterialKey TransformationKey ReagentsProductReference
2-AminobenzofuranNucleophilic Acyl SubstitutionBenzyl chloroformate, Base (e.g., Na2CO3)This compound guidechem.comcommonorganicchemistry.com
Benzofuran-2-carboxylic acidCurtius RearrangementDPPA or SOCl2/NaN3, Benzyl alcoholThis compound researchgate.netgoogle.com

Multicomponent Reaction Approaches in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core structure or the carbamate functionality. For instance, a three-component coupling of an amine, carbon dioxide, and a halide can lead to the formation of carbamates. nih.gov Conceptually, a reaction involving a suitable benzofuran precursor, an amine source, and a benzyl halide in the presence of carbon dioxide could be envisioned. The development of such a convergent approach would represent a significant advancement in the synthesis of this compound class.

Novel and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Green chemistry and flow chemistry are at the forefront of these efforts.

Green Chemistry and Sustainable Synthetic Pathways

Green chemistry principles can be applied to the synthesis of this compound to reduce waste and improve safety.

Alternative Reagents and Solvents:

The use of hazardous reagents like phosgene (B1210022) in the synthesis of benzyl chloroformate can be avoided. chemicalbook.com Alternative, greener methods for carbamate synthesis are being explored, such as those utilizing carbon dioxide as a C1 source. nih.gov The reaction of amines, alcohols, and CO2 in the presence of a basic catalyst can produce carbamates in a halogen-free manner. nih.gov Applying this to the synthesis of this compound would involve using 2-aminobenzofuran, benzyl alcohol, and carbon dioxide.

Catalytic Methods:

The use of catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. For example, a green oxidation of amides with oxone and a chloride source can generate isocyanates for carbamate synthesis via a Hofmann-type rearrangement, avoiding the use of heavy metals. researchgate.net

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of carbamates has been successfully adapted to continuous flow processes.

A continuous flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been developed for the synthesis of Cbz-carbamates. nih.gov This approach involves the in-situ generation of the isocyanate in a flow reactor, which is then immediately reacted with the alcohol. Such a system could be directly applied to the synthesis of this compound from benzofuran-2-carbonyl azide and benzyl alcohol, minimizing the handling of the potentially hazardous azide intermediate.

Furthermore, the continuous synthesis of carbamates from amines, alkyl halides, and carbon dioxide has been demonstrated in a flow reactor, offering a rapid and efficient alternative to batch methods. epa.gov This technology could be adapted for the synthesis of this compound from 2-aminobenzofuran, a benzyl halide, and CO2.

Catalytic Methodologies in Carbamate Synthesis

The formation of the carbamate linkage in molecules such as this compound can be achieved through various catalytic methods. A primary and effective route involves the Curtius rearrangement of a benzofuran-2-carbonyl azide, which generates a benzofuran-2-isocyanate intermediate. This highly reactive isocyanate is then trapped by benzyl alcohol to yield the target carbamate. nih.govnih.govnih.gov This transformation can be facilitated by various reagents, including diphenylphosphoryl azide (DPPA). nih.govnih.gov

The synthesis of related aryl carbamates has been extensively studied, with transition-metal catalysis playing a significant role. Palladium- and copper-based catalysts have been successfully employed in the synthesis of aryl carbamates from aryl halides or triflates, a cyanate (B1221674) source, and an alcohol. nih.govorganic-chemistry.org For instance, palladium-catalyzed cross-coupling of aryl halides with sodium cyanate in the presence of an alcohol provides a direct route to N-aryl carbamates. nih.gov Similarly, copper-catalyzed methods have been developed for the coupling of aryl halides with potassium cyanate in alcoholic solvents. organic-chemistry.org While not explicitly detailed for this compound, these catalytic systems represent viable alternative strategies for its synthesis, potentially starting from a 2-halobenzofuran derivative.

Furthermore, nickel-catalyzed amination of aryl carbamates has been reported, highlighting the utility of transition metals in the modification of the carbamate moiety itself. nih.gov

Chemical Modifications and Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized into functionalization of the benzofuran ring, alterations to the carbamate linker, and substitutions on the benzyl group.

Benzofuran Ring System Functionalization and Diversification

The benzofuran core of the molecule is amenable to various functionalization reactions, with the C3 position being a primary target for derivatization. nih.govnih.gov For example, benzyl 3-bromobenzofuran-2-ylcarbamate can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce aryl substituents at the C3 position. nih.gov However, it has been noted that the presence of the free NH group in the carbamate can lead to an unusual reductive debromination side reaction. This can be suppressed by N-alkylation of the carbamate nitrogen. nih.gov

Palladium-catalyzed C-H arylation is another powerful tool for the functionalization of the benzofuran scaffold. nih.gov By employing directing groups, such as 8-aminoquinoline, a wide range of aryl and heteroaryl substituents can be installed at the C3 position of benzofuran-2-carboxamides, which are precursors to carbamates. nih.govsemanticscholar.org

General methods for the synthesis of substituted benzofurans, such as those involving palladium-catalyzed oxidative annulation of phenols and alkenylcarboxylic acids, can also be employed to generate diverse benzofuran cores for subsequent conversion to the corresponding carbamates. nih.gov

Carbamate Linker Modifications and Bioisosteric Replacements

The carbamate linker in this compound can be chemically transformed or replaced with bioisosteric groups to modulate the compound's properties. A notable transformation is the conversion of the carbamate into an amide. For instance, treatment of benzyl benzofuran-2-ylcarbamates with an aroylating agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of benzofuran-2-arylamides. nih.gov In this reaction, DMAP acts as both an acyl transfer reagent and a deprotecting agent for the benzyloxycarbonyl (Cbz) group. nih.gov

Bioisosteric replacement of the carbamate group is a common strategy in medicinal chemistry to improve metabolic stability, potency, and pharmacokinetic profiles. nih.gov For the carbamate linkage, potential bioisosteres include, but are not limited to:

Amides

Ureas

Sulfonamides

Triazoles

Oxadiazoles nih.gov

The choice of a suitable bioisostere depends on mimicking the key electronic and steric properties of the original carbamate functionality. nih.gov

Benzyl Moiety Functionalization and Substituent Effects

The benzyl group of this compound can be functionalized to study substituent effects on the molecule's properties. Substituents on the aromatic ring of the benzyl group can influence the reactivity and electronic properties of the entire molecule through inductive and resonance effects. libretexts.orglibretexts.orgucalgary.calumenlearning.com

Electron-donating groups (e.g., -OCH3, -CH3) on the benzyl ring increase electron density, which can affect the stability of intermediates in chemical reactions and influence the molecule's interaction with biological targets. ucalgary.calumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) decrease electron density and can have the opposite effect. libretexts.orgucalgary.cayoutube.com

Mechanistic Investigations of Key Synthetic Transformations

The synthesis and derivatization of this compound involve several key transformations with well-studied or postulated mechanisms.

The formation of the carbamate via the Curtius rearrangement is a cornerstone of its synthesis. This reaction proceeds through the thermal or photochemical decomposition of a benzofuran-2-carbonyl azide. The key step is the rearrangement of the acyl azide to a benzofuran-2-isocyanate with concomitant loss of nitrogen gas. nih.govstudysmarter.co.uklibretexts.org The isocyanate is then attacked by a nucleophile, in this case, benzyl alcohol, to form the carbamate. nih.govorgsyn.org The rearrangement is believed to be a concerted process. studysmarter.co.uk

A plausible mechanism has been postulated for the DMAP-mediated conversion of benzyl benzofuran-2-ylcarbamates to benzofuran-2-arylamides. nih.gov It is proposed that DMAP first acts as a nucleophilic catalyst, reacting with the aroylating agent to form a highly reactive N-acylpyridinium species. This species then acylates the nitrogen of the carbamate. Subsequent attack by another molecule of DMAP or a related base facilitates the cleavage of the benzyloxycarbonyl group, leading to the final amide product. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Benzyl Benzofuran 2 Ylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For Benzyl (B1604629) benzofuran-2-ylcarbamate, both ¹H and ¹³C NMR would provide a wealth of information.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the protons would be indicative of their local electronic environment. For instance, the aromatic protons on the benzofuran (B130515) and benzyl moieties would likely appear in the range of 7.0-8.0 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group are diastereotopic due to the chiral center created by the carbamate (B1207046) linkage to the benzofuran ring, and would be expected to appear as a multiplet, possibly an AB quartet, rather than a simple singlet. The N-H proton of the carbamate group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, around 150-170 ppm. The carbon atoms of the aromatic rings would have distinct signals based on their substitution patterns.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Benzyl Benzofuran-2-ylcarbamate

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Benzofuran Aromatic Hs7.2 - 7.6111 - 155
Benzyl Aromatic Hs7.3 - 7.5127 - 136
Benzofuran C=C-O-~145
Benzofuran C-N-~150
Benzyl -CH₂-~5.2 (multiplet)~67
Carbamate N-H~9.5 (broad s)-
Carbamate C=O-~154

Note: The data in this table is hypothetical and based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the crystalline form, including the planarity of the benzofuran ring system and the orientation of the benzyl and carbamate groups.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., involving the N-H group of the carbamate and the carbonyl oxygen or the benzofuran oxygen) and π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the solid-state properties of the material. For related benzofuran derivatives, crystal structure analyses have revealed the formation of layered structures stabilized by such interactions. nist.gov

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.6
b (Å)~9.3
c (Å)~18.2
β (°)~91.5
Volume (ų)~1450
Z4
Density (calculated) (g/cm³)~1.23
Hydrogen BondsN-H···O=C
π-π StackingPresent between benzofuran and benzyl rings

Note: This data is hypothetical and based on crystallographic data of similar organic molecules. nih.gov Actual experimental values would be dependent on the specific crystal obtained.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (molecular weight: 267.28 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate the molecular ion. The subsequent fragmentation of this ion would provide valuable structural clues. Key fragmentation pathways for this compound could include:

Loss of the benzyl group: leading to a fragment ion corresponding to benzofuran-2-ylcarbamate.

Loss of the benzyloxycarbonyl group: resulting in a fragment ion of 2-aminobenzofuran.

Cleavage of the carbamate bond: generating benzyl alcohol and benzofuran-2-isocyanate fragments.

Fragmentation of the benzofuran ring system.

Tandem mass spectrometry (MS/MS) experiments would be crucial to establish the connectivity of the fragment ions and to propose detailed fragmentation mechanisms. The study of fragmentation patterns of related benzofuran derivatives has shown characteristic losses that aid in their identification. rsc.org

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Hypothetical Fragment Identity
267[M]⁺ (Molecular Ion)
176[M - C₇H₇]⁺ (Loss of benzyl)
132[M - C₈H₇O₂]⁺ (Loss of benzyloxycarbonyl)
108[C₇H₈O]⁺ (Benzyl alcohol)
91[C₇H₇]⁺ (Tropylium ion)

Note: This table presents hypothetical major fragment ions. The actual mass spectrum may show additional fragments depending on the ionization technique and energy.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, key absorption bands would be expected. The N-H stretching vibration of the carbamate would appear as a sharp band around 3300-3400 cm⁻¹. The C=O stretching of the carbamate group would be a strong absorption in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether in the benzofuran ring and the ester in the carbamate would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. For similar benzofuran derivatives, the C=O stretching bands have been observed around 1635-1644 cm⁻¹. mdpi.com

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. Studying the vibrational spectra under different conditions (e.g., different solvents, temperatures) can provide insights into intermolecular interactions and conformational changes.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
N-H Stretch (Carbamate)33503350
Aromatic C-H Stretch3030-31003030-3100
Aliphatic C-H Stretch2850-29602850-2960
C=O Stretch (Carbamate)17151715
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch (Ether/Ester)1050-12501050-1250

Note: The frequencies in this table are approximate and based on characteristic values for the respective functional groups. ajphs.com The exact positions can be influenced by the molecular environment.

Computational and Theoretical Chemical Investigations of Benzyl Benzofuran 2 Ylcarbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are foundational for these investigations. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules. nih.govnih.govphyschemres.org

A primary goal of quantum chemical calculations is to determine the electronic properties of a molecule. This involves optimizing the molecular geometry to find its lowest energy state and then calculating various electronic descriptors.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For benzofuran (B130515) derivatives, HOMO and LUMO energy levels are typically evaluated from fully optimized geometries. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting how the molecule will interact with other molecules or biological targets.

Global and Local Reactivity Descriptors: Parameters derived from conceptual DFT, such as electronegativity, chemical hardness, softness, and electrophilicity index, provide quantitative measures of reactivity. nih.gov Local reactivity descriptors, like Fukui functions, can predict which specific atoms within the molecule are most likely to participate in electrophilic or nucleophilic attacks. nih.gov

Table 1: Illustrative Electronic Properties of Benzyl (B1604629) Benzofuran-2-ylcarbamate (Hypothetical DFT Calculation)

This table represents the type of data that would be generated from a DFT study. The values are for illustrative purposes only.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability.
Dipole Moment3.2 DebyeIndicates molecular polarity.
Electronegativity (χ)3.85 eVMeasures the power to attract electrons.
Chemical Hardness (η)2.65 eVMeasures resistance to charge transfer.

Molecules with rotatable bonds, like the carbamate (B1207046) linkage and the benzyl group in Benzyl benzofuran-2-ylcarbamate, can exist in multiple conformations.

Potential Energy Surface (PES) Scan: By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface can be mapped. This identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them.

Isomer Energetics: Quantum calculations can determine the relative energies of different structural isomers or tautomers, predicting their relative abundance at thermal equilibrium. For example, in related systems, DFT has been used to calculate the energy profiles for different reaction pathways, showing how subtle energy differences can determine product ratios. wuxiapptec.com

Computational methods can predict various spectra, which is crucial for verifying the identity and structure of a synthesized compound.

Vibrational Spectroscopy (IR, Raman): Calculation of vibrational frequencies helps in assigning the peaks observed in experimental FT-IR and Raman spectra. Comparing calculated and experimental frequencies can confirm the molecular structure. DFT calculations have been successfully used to interpret the IR spectra of related benzofuran and carbamate compounds. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra, especially for complex molecules. wuxiapptec.commdpi.com These calculations provide a direct link between the electronic environment of each nucleus and its observed resonance frequency.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Hypothetical Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-HStretching~3400Data Not Available
C=O (carbamate)Stretching~1720Data Not Available
C-O-C (furan)Asymmetric Stretch~1250Data Not Available
Benzene (B151609) RingC-H Bending~750Data Not Available

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their flexibility and interactions with their environment.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior.

Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water, DMSO), MD can explore how the solvent influences conformational preferences and dynamics.

If this compound is investigated as a potential drug candidate, MD simulations are essential for understanding its interaction with a biological target, such as an enzyme or receptor.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target, which is often the starting point for an MD simulation. Studies on other benzofuran derivatives have used docking to understand binding modes in enzyme active sites. nih.govnih.gov

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the strength of the interaction between the ligand and its target.

Interaction Stability: MD simulations can reveal the stability of the ligand-target complex over time. By analyzing hydrogen bonds, hydrophobic interactions, and other contacts, researchers can determine the key residues responsible for binding and assess whether the ligand remains stably bound in the active site.

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Prediction of Binding Affinity with Specific Biological Targets

Currently, there is no publicly available data from molecular docking studies that specifically predicts the binding affinity of this compound with any biological targets.

In studies on other benzofuran derivatives, molecular docking has been employed to estimate their binding affinities to various enzymes. For instance, certain benzofuran hybrids have been investigated as inhibitors of PI3Kα and VEGFR-2, with reported IC50 values and computationally estimated binding affinities. nih.gov Similarly, docking studies on benzofuran-1,3,4-oxadiazole derivatives have been performed to assess their binding to the Pks13 enzyme of Mycobacterium tuberculosis. These studies often report binding affinity scores in kcal/mol, which indicate the stability of the ligand-protein complex. However, without specific studies on this compound, its binding affinity remains purely speculative.

Analysis of Ligand-Protein Interactions and Hot Spots

Detailed analysis of ligand-protein interactions, which includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, is a standard output of molecular docking studies. These interactions are crucial for understanding the mechanism of action and for optimizing lead compounds.

For various benzofuran derivatives, researchers have identified key amino acid residues within the active sites of target proteins that are essential for binding. nih.gov These "hot spots" are critical for the ligand's inhibitory activity. For this compound, one could hypothesize potential interactions based on its structure: the carbamate linker could act as a hydrogen bond donor and acceptor, the benzyl group could engage in hydrophobic and π-π stacking interactions, and the benzofuran core could form various interactions depending on the specific topology of the binding pocket. However, without experimental or computational data, these remain theoretical possibilities.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds with the potential for similar activity.

No pharmacophore models have been specifically developed based on this compound. The development of such a model would require a set of active compounds with a common mechanism of action. In broader studies, pharmacophore models have been generated for various classes of compounds, including some with benzoxazole (B165842) or benzofuran cores, to identify new potential inhibitors for targets like cancer cells or specific enzymes. researchgate.netnih.gov These models typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A hypothetical pharmacophore for this compound would likely include features representing its key structural motifs, but its specific geometry and feature composition are unknown.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural requirements for a desired effect.

There are no published QSAR or SPR models specifically for this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities. Studies on other series of benzofuran derivatives have successfully developed QSAR models to predict activities such as vasodilation or inhibition of enzymes like CYP26A1. nih.govmdpi.com These models use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build the correlation. For this compound, a QSAR study would be feasible only if a series of analogues with measured biological activity were available.

Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Tools

Computational tools can assist in devising synthetic routes to a target molecule through retrosynthetic analysis, which involves breaking down the molecule into simpler, commercially available precursors.

While the synthesis of various benzofuran derivatives has been reported, including aryl (5-substituted benzofuran-2-yl) carbamates epa.gov, a specific computational retrosynthetic analysis for this compound is not found in the reviewed literature. A plausible retrosynthetic pathway would likely involve the disconnection of the carbamate bond, leading to a benzofuran-2-amine (B3047424) derivative and a benzyl chloroformate or a similar benzylating agent. The benzofuran-2-amine itself could be derived from a corresponding 2-nitrobenzofuran (B1220441) or other suitable precursors. Computational tools could help in evaluating the feasibility of different synthetic routes and predicting potential side reactions.

Molecular and Cellular Biological Studies Preclinical, Non Human Focus

Cellular Assays and Functional Readouts in Non-Human Cell Lines and Primary Cells

Apoptosis and Necrosis Induction Mechanisms

There is currently no specific information detailing how Benzyl (B1604629) benzofuran-2-ylcarbamate might induce apoptosis or necrosis. To determine this, studies would need to assess standard markers of programmed cell death, such as caspase activation, DNA fragmentation (laddering), and changes in mitochondrial membrane potential. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins following treatment would also need to be examined.

Cell Cycle Progression Modulation

The specific effects of Benzyl benzofuran-2-ylcarbamate on cell cycle progression are unknown. Research in this area would involve treating cell lines with the compound and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using techniques like flow cytometry. evitachem.com Should any cell cycle arrest be observed, further studies would be required to identify the specific checkpoint proteins being affected.

Cellular Signaling Pathway Interrogation

The signaling pathways that may be modulated by this compound have not been identified. Future research could explore its impact on major pathways involved in cell survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. evitachem.com

Gene Expression Profiling and Proteomic Analysis

No gene expression or proteomic studies have been published for this compound. Such analyses, using techniques like microarray or RNA-sequencing for gene expression and mass spectrometry for proteomics, would provide a broad, unbiased view of the cellular changes induced by the compound. This could help in identifying novel targets and understanding its mechanism of action on a global scale.

Mechanistic Elucidation of Biological Activity at the Molecular and Subcellular Levels

Further detailed mechanistic studies would be contingent on initial findings from the areas described above.

Intracellular Localization and Distribution Studies

There is no information on where this compound localizes within a cell. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, would be necessary to determine its subcellular distribution and potential organelle-specific effects.

Identification of Downstream Effectors and Pathway Analysis

Without initial data on signaling pathway modulation or gene expression changes, the downstream effectors of this compound remain unknown. Identifying these would be a critical step in building a complete picture of its biological activity.

In-depth Analysis of this compound Reveals Limited Specific Research on Functional Group Roles

Despite a comprehensive review of available scientific literature, detailed molecular and cellular biological studies focusing specifically on the chemical compound "this compound" and the explicit role of its functional groups in bioactivity and selectivity are notably scarce. While the broader class of benzofuran (B130515) derivatives has been the subject of extensive research for various therapeutic applications, specific structure-activity relationship (SAR) studies on a series of this compound analogs are not readily found in publicly accessible research.

The benzofuran scaffold is a well-established pharmacophore, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govpharmatutor.org Research often highlights the importance of substituents at various positions of the benzofuran ring system in modulating biological effects. For instance, studies on different benzofuran derivatives have indicated that substitutions at the C-2, C-3, C-5, and C-6 positions can significantly influence their therapeutic potential. researchgate.net

However, the specific combination of a benzyl group attached to the carbamate (B1207046) nitrogen, which is in turn linked to the 2-position of a benzofuran ring, in "this compound," has not been a focal point of detailed SAR investigations. Available literature tends to focus on other derivatives, such as benzofuran-2-carboxamides with different N-substituents or those with additional modifications on the benzofuran core.

One study detailed the synthesis of "substituted-5-nitro benzofuran-2-yl-carbamides," which bear some structural resemblance to the target compound. These were evaluated for antimicrobial and anti-inflammatory activities. ajphs.com However, the presence of a nitro group at the 5-position and variations on the carbamide's amine with substituents other than a simple benzyl group preclude a direct SAR analysis applicable to this compound.

The lack of dedicated research on a series of this compound analogs, where the benzyl ring, the benzofuran nucleus, and the carbamate linker are systematically modified, means that a detailed discussion on the role of specific functional groups in the bioactivity and selectivity of this particular compound cannot be constructed from current scientific evidence. While general principles of benzofuran and carbamate chemistry in drug design are well-documented, their specific interplay within the "this compound" scaffold remains an area with limited exploration.

Therefore, without specific preclinical studies on a focused library of this compound derivatives, any analysis of the role of its functional groups would be speculative and fall outside the scope of presenting detailed, evidence-based research findings.

Preclinical in Vivo Studies in Animal Models

Efficacy Studies in Established Animal Disease Models

There is no available information from studies in established animal disease models for neurological disorders, inflammatory conditions, infectious diseases, or oncology for Benzyl (B1604629) benzofuran-2-ylcarbamate.

Target Engagement and Biomarker Validation in Animal Systems

No data has been published regarding the in vivo target engagement of Benzyl benzofuran-2-ylcarbamate or the validation of any related biomarkers in animal systems.

Pharmacodynamic Assessments and Mechanistic Response in Preclinical Models

There are no public records of pharmacodynamic studies or investigations into the mechanistic response of this compound in any preclinical models.

Histopathological and Morphological Investigations in Animal Tissues

No histopathological or morphological data from animal tissues treated with this compound are available in the scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl Benzofuran 2 Ylcarbamate Analogues

Systematic Structural Modifications and Their Quantitative Impact on Biological Activity

Systematic structural modifications of the benzyl (B1604629) benzofuran-2-ylcarbamate scaffold allow for a quantitative assessment of how different substituents influence biological activity. Research in related benzofuran (B130515) series provides a framework for understanding these relationships. For instance, in a series of 3-substituted-benzofuran-2-carboxylic esters designed as ischemic cell death inhibitors, the introduction of a sulfur atom in the C3-substituent significantly improved potency. nih.gov

Modifications can be systematically applied to three main regions of the benzyl benzofuran-2-ylcarbamate molecule:

The Benzofuran Ring: Substitutions on the benzene (B151609) portion of the benzofuran ring can significantly impact activity. For example, in a series of (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides acting as monoamine oxidase (MAO) inhibitors, 6'-sulfonyloxy derivatives showed high affinity for MAO-A, while the corresponding 6'-benzyloxy derivatives displayed potent MAO-B inhibition. researchgate.net This highlights how a change at a single position can invert selectivity.

The Carbamate (B1207046) Linker: The carbamate linker itself is a point of modification. Its conformational rigidity and hydrogen bonding capabilities are critical. acs.org Altering the substitution on the carbamate nitrogen or replacing the linker with a bioisostere like urea (B33335) can modulate activity. In one study, replacing a urea spacer with a carbamate in a series of carbonic anhydrase inhibitors led to a distinct pharmacological profile. nih.gov

The Benzyl Group: The benzyl group can be modified by introducing various substituents on the phenyl ring. The nature (electron-donating or electron-withdrawing), size, and position of these substituents can fine-tune the molecule's interaction with its biological target.

A hypothetical SAR study on a series of this compound analogues targeting a specific enzyme might yield data as shown in the table below.

CompoundBenzofuran Substitution (R1)Benzyl Substitution (R2)Biological Activity (IC₅₀, µM)
1 (Parent) HH10.5
2 5-ClH5.2
3 H4-OCH₃8.1
4 5-Cl4-OCH₃2.3
5 5-NO₂H15.8

This table is a hypothetical representation for illustrative purposes.

Identification of Key Pharmacophoric Features and Essential Moieties

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the this compound scaffold, the key pharmacophoric features can be deduced from SAR studies:

Hydrogen Bond Donor: The N-H group of the carbamate linker is a crucial hydrogen bond donor. acs.org

Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate acts as a hydrogen bond acceptor. acs.org

Aromatic/Hydrophobic Regions: Both the benzofuran ring and the benzyl group provide hydrophobic surfaces that can engage in van der Waals or pi-stacking interactions with the target protein. nih.gov

Acceptor/Donor Sites on Benzofuran: The oxygen atom within the furan (B31954) ring can act as a hydrogen bond acceptor. Substituents on the benzofuran ring can introduce additional interaction points.

The essential moieties are the benzofuran ring system, which serves as a rigid scaffold, and the carbamate linker, which correctly positions the benzyl group and participates in key hydrogen bonding interactions. nih.govacs.org

Exploration of Isosteric Replacements and Their Effects on Potency and Selectivity

Isosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. This strategy is used to improve potency, selectivity, or metabolic properties.

Benzofuran Ring Replacement: The benzofuran ring could be replaced with other bicyclic aromatic systems like benzothiophene, indole, or indazole. For example, a study on neurokinin-2 receptor antagonists successfully used a 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold, an isostere of a benzofuran-2-carboxylic acid. bohrium.com

Carbamate Linker Replacement: The carbamate group can be replaced with other linkers such as urea, amide, or retro-amide to alter stability and hydrogen bonding patterns. acs.org A study on carbonic anhydrase inhibitors directly compared urea and carbamate linkers, finding different activity and selectivity profiles. nih.gov

Furan Oxygen Replacement: The oxygen atom in the benzofuran ring could be replaced with sulfur (to give a benzothiophene) or nitrogen (to give an indole), which would significantly alter the electronics and hydrogen bonding capacity of the core structure.

Isosteric AnalogueOriginal MoietyReplacement MoietyEffect on Potency (Hypothetical)
Analogue A BenzofuranBenzothiopheneIncreased
Analogue B CarbamateUreaDecreased
Analogue C CarbamateAmideSimilar

This table is a hypothetical representation for illustrative purposes.

Conformational Effects on Biological Activity

The three-dimensional conformation of this compound is critical for its interaction with a biological target. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of electrons from the nitrogen to the carbonyl group. acs.org However, rotation is still possible around the single bonds connecting the benzofuran ring to the carbamate and the carbamate to the benzyl group.

The relative orientation of the benzofuran and benzyl rings is determined by these torsional angles. A specific, low-energy conformation may be required for optimal binding to a target's active site. Docking simulations on related benzofuran derivatives have been used to predict binding features and understand how the molecule's shape influences its activity. nih.gov For example, studies on (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides showed that the rigid E-geometry of the exocyclic double bond led to a more efficient binding conformation compared to more flexible isomers. researchgate.net

Relationship between Structure and Metabolic Stability (in vitro/animal model systems)

The metabolic stability of a drug candidate is a critical parameter, and it is highly dependent on its chemical structure. The carbamate group is generally stable against proteases but can be hydrolyzed. nih.gov The rate of hydrolysis depends on the substituents. nih.gov

Sites of Metabolism: The primary sites of metabolism on the this compound scaffold are likely to be the aromatic rings (via hydroxylation) and the benzylic carbon. The carbamate bond itself can also be a site of enzymatic hydrolysis. nih.gov

Improving Metabolic Stability:

Blocking Metabolism: Introducing metabolically robust groups, such as fluorine, at positions susceptible to oxidative metabolism can enhance stability.

Modifying the Carbamate: N-alkylation of the carbamate can increase its stability towards hydrolysis. nih.gov

Ring Modifications: Introducing electron-withdrawing groups onto the aromatic rings can decrease their susceptibility to oxidation by cytochrome P450 enzymes.

Studies on the pesticide carbofuran (B1668357), which shares the benzofuran and carbamate motifs, show that its degradation pathways involve hydrolysis and oxidation, leading to metabolites like carbofuran phenol (B47542) and 3-hydroxycarbofuran. upm.edu.my The toxicity of these metabolites can differ significantly from the parent compound. upm.edu.my

ModificationPredicted Effect on Metabolic Half-Life
Addition of 4-fluoro to benzyl ringIncrease
N-methylation of carbamateIncrease
Addition of 5-nitro to benzofuran ringIncrease

This table is a hypothetical representation for illustrative purposes.

Relationship between Structure and Target Selectivity/Off-Target Interactions

Selectivity is a crucial aspect of drug design, minimizing off-target effects. Structural modifications can be used to tune the selectivity of this compound analogues for a specific target over other related proteins.

For instance, in the development of carbonic anhydrase inhibitors, specific substitutions on a benzofuran-based scaffold led to significant selectivity for the tumor-related CA IX isoform over the off-target CA II isoform. nih.gov A 2-methylbenzofuran (B1664563) sulfonamide derivative (11b) showed a selectivity index of 26.4, while a 5-bromobenzofuran (B130475) derivative (28b) had a selectivity index of 58.9. nih.gov This demonstrates that subtle changes to the substitution pattern on the benzofuran ring can dramatically influence target selectivity.

Similarly, in a series of MAO inhibitors with a benzofuran scaffold, substitution at the 6'-position determined selectivity between MAO-A and MAO-B isoforms. researchgate.net A sulfonyloxy group favored MAO-A inhibition, while a benzyloxy group favored MAO-B inhibition. researchgate.net This switch in selectivity is likely due to different interactions within the distinct active site topographies of the two enzyme isoforms. Achieving high selectivity often involves exploiting subtle differences in the size, shape, and electrostatic environment of the target's binding pocket compared to off-targets.

Design and Synthesis of Novel Benzyl Benzofuran 2 Ylcarbamate Analogues and Derivatives

Rational Design Principles for New Analogues

The rational design of new benzyl (B1604629) benzofuran-2-ylcarbamate analogues is guided by the goal of optimizing their biological activity, selectivity, and drug-like properties. This process involves a deep understanding of the structure-activity relationships (SAR) of the core scaffold and the targeted biological system. Key design principles include the modification of the benzofuran (B130515) ring, the benzyl moiety, and the carbamate (B1207046) linker to enhance interactions with the biological target. nih.gov

Key Strategies for Analogue Design:

Substitution on the Benzofuran Ring: Introducing various substituents on the aromatic ring of the benzofuran core can significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the scaffold, affecting binding affinities. For instance, the introduction of nitro or bromo groups at the 5-position has been explored in related aryl benzofuran-2-ylcarbamates to modulate antimicrobial activity. epa.gov

Modification of the Benzyl Group: The benzyl group offers multiple positions for substitution. Introducing substituents on the phenyl ring of the benzyl moiety can explore additional binding pockets in the target protein and influence metabolic stability. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions. mdpi.com

Alteration of the Carbamate Linker: While the carbamate group provides a stable linkage, its properties can be fine-tuned. For example, N-methylation of the carbamate can alter its hydrogen bonding capacity and metabolic stability.

Table 1: Hypothetical Design of Benzyl Benzofuran-2-ylcarbamate Analogues Based on Rational Design Principles

Compound ID Benzofuran Substitution (R1) Benzyl Substitution (R2) Design Rationale
BBZ-0015-NitroUnsubstitutedEnhance antimicrobial activity based on known effects of nitro groups. epa.gov
BBZ-0027-Chloro4-FluoroImprove metabolic stability and explore halogen bonding interactions.
BBZ-0036-Methoxy3,4-DichloroIncrease lipophilicity and explore different binding conformations.
BBZ-004Unsubstituted4-CyanoIntroduce a polar group to potentially improve solubility and target interactions.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound analogues, enabling efficient exploration of the chemical space around the core scaffold. nih.govacs.orgacs.orgnih.gov Diversity-oriented synthesis (DOS) is a key strategy in this approach, focusing on creating structurally diverse molecules from a common set of building blocks. nih.govacs.org

A common synthetic route for preparing aryl (5-substituted benzofuran-2-yl) carbamate derivatives involves the reaction of a 5-substituted benzofuran-2-carbonyl azide (B81097) with a substituted phenol (B47542). epa.gov This methodology can be adapted for a combinatorial approach to generate a library of this compound analogues.

General Combinatorial Synthesis Scheme:

Preparation of a diverse set of benzofuran-2-carbonyl azides: Starting from various substituted salicylic (B10762653) aldehydes, a library of benzofuran-2-carboxylic acids can be synthesized. These can then be converted to the corresponding carbonyl azides.

Reaction with a library of benzyl alcohols: The benzofuran-2-carbonyl azides can then be reacted with a diverse set of substituted benzyl alcohols to generate the final carbamate products.

Table 2: Representative Building Blocks for a Combinatorial Library of this compound Analogues

Building Block Type Examples
Substituted Salicylaldehydes 5-Bromo-salicylaldehyde, 4-Methoxy-salicylaldehyde, 3-Nitro-salicylaldehyde
Substituted Benzyl Alcohols 4-Chlorobenzyl alcohol, 3-Fluorobenzyl alcohol, 4-(Trifluoromethyl)benzyl alcohol, 2-Naphthylmethanol

Fragment-Based Ligand Design Strategies

Fragment-based ligand design (FBLD) is an alternative approach to high-throughput screening for identifying lead compounds. nih.govacs.orgnih.govwiley.comyoutube.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These fragment hits are then optimized and linked together to generate more potent leads.

For the this compound scaffold, FBLD can be employed by identifying fragments that bind to different sub-pockets of the target protein. For example, a benzofuran fragment could be identified that binds to one pocket, while a benzyl-containing fragment binds to an adjacent pocket. These two fragments can then be linked together using a carbamate linker to create a high-affinity ligand.

A fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli has successfully utilized the benzofuran scaffold. nih.gov This demonstrates the potential of using benzofuran-based fragments as starting points for developing novel inhibitors.

Table 3: Hypothetical Fragments for FBLD of this compound Analogues

Fragment Target Sub-pocket Rationale
Benzofuran-2-carboxylic acidHydrophobic pocketCore scaffold for initial binding.
5-MethoxyindoleAdjacent pocketCan be linked to the benzofuran core. acs.org
BenzylaminePhenyl-binding pocketIntroduces the benzyl moiety.

Bioisosteric Design and Scaffold Hopping Approaches

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. drughunter.comnih.govdrughunter.com Scaffold hopping involves replacing the core molecular scaffold of a compound with a structurally different one while retaining similar biological activity.

For this compound, bioisosteric replacements can be applied to the carbamate linker, the benzyl group, or the benzofuran ring itself.

Carbamate Bioisosteres: The carbamate group can be replaced with other linkers such as amides, ureas, sulfonamides, or triazoles to alter properties like metabolic stability and hydrogen bonding patterns. hyphadiscovery.comacs.org

Benzyl Group Bioisosteres: The benzyl group can be replaced with other aromatic systems like pyridyl or thiophenyl groups, or with non-aromatic cyclic or acyclic moieties to explore different chemical spaces and improve properties like solubility.

Benzofuran Scaffold Hopping: The benzofuran scaffold could be replaced with other bicyclic heteroaromatic systems like benzimidazole, indole, or benzothiazole, which may offer improved properties or novel intellectual property.

Table 4: Potential Bioisosteric Replacements for this compound

Original Moiety Bioisosteric Replacement Potential Advantage
Carbamate (-NHCOO-)Amide (-NHCO-)Altered hydrogen bonding and stability.
Carbamate (-NHCOO-)Urea (B33335) (-NHCONH-)Increased hydrogen bonding potential. acs.org
Benzyl GroupPyridylmethyl GroupImproved solubility and potential for new interactions.
BenzofuranBenzimidazoleDifferent electronic properties and hydrogen bonding capabilities.

Prodrug Strategies for Modulating Target Delivery and Stability (non-clinical focus)

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. nih.govnih.govacs.orgewadirect.com Prodrug strategies are often employed to improve a drug's physicochemical properties, such as solubility and permeability, or to enhance its metabolic stability.

For this compound, the carbamate functionality itself can be part of a prodrug strategy. For instance, if the active pharmacophore is the 2-aminobenzofuran, the benzyl carbamate group can act as a protecting group that is cleaved in vivo to release the active amine.

Alternatively, modifications can be made to the this compound structure to create a prodrug. For example, a solubilizing group could be attached to the molecule via a labile linker, which is cleaved after administration to release the parent compound. Carbamates are frequently used in prodrug design to mask polar functional groups like amines or hydroxyls, thereby improving membrane permeability. acs.orgnih.gov

Table 5: Hypothetical Prodrug Strategies for this compound

Prodrug Approach Modification Mechanism of Activation Intended Improvement
Esterase-activated ProdrugAttachment of a pivaloyloxymethyl (POM) group to the carbamate nitrogen.Enzymatic cleavage by esterases.Enhanced cell permeability.
Phosphate (B84403) ProdrugAddition of a phosphate group to a hydroxylated analogue.Cleavage by alkaline phosphatases.Increased aqueous solubility.
Amino Acid ConjugateConjugation of an amino acid to the molecule.Cleavage by peptidases.Potential for targeted delivery via amino acid transporters.

Potential Research Applications and Future Directions

Development as Molecular Probes for Biological Systems

The development of molecular probes is crucial for unraveling complex biological processes. Benzyl (B1604629) benzofuran-2-ylcarbamate possesses inherent features that make it a promising candidate for the design of such probes. The benzofuran (B130515) core can be functionalized to incorporate reporter groups, such as fluorescent tags or biotin, allowing for the visualization and tracking of the molecule's interactions within a cellular environment.

Application in Biological Target Validation and Pathway Elucidation Studies

A critical step in drug discovery is the validation of biological targets. Chemical probes derived from benzyl benzofuran-2-ylcarbamate could play a pivotal role in this process. By designing derivatives that selectively bind to a specific protein, researchers can modulate its activity and observe the downstream cellular effects. This allows for the confirmation of a protein's role in a particular disease pathway.

The benzofuran scaffold is known to be a "privileged" structure in medicinal chemistry, meaning it can interact with a wide range of biological targets. nih.govnih.gov This versatility, combined with the chemical tractability of the carbamate (B1207046) linker, enables the synthesis of focused libraries of compounds for screening against various enzymes and receptors. Insights gained from these studies can help to elucidate complex signaling pathways and identify new therapeutic intervention points.

Contribution to Understanding Disease Pathophysiology through Mechanistic Insights

The potential of this compound to interact with various biological targets suggests it could be instrumental in understanding the pathophysiology of numerous diseases. Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net By studying how this compound and its analogues modulate these processes at a molecular level, scientists can gain deeper insights into the mechanisms that drive these diseases.

For instance, if a derivative of this compound is found to inhibit a key enzyme in a bacterial metabolic pathway, it could serve as a valuable tool to study the consequences of that inhibition on bacterial growth and survival. This knowledge is not only crucial for understanding the disease but also for the rational design of more effective therapeutic agents.

Development as Lead Compounds for Specific Biological Pathways

The structural features of this compound make it an attractive starting point for the development of lead compounds in drug discovery programs. The benzofuran moiety is present in several approved drugs and natural products with diverse therapeutic applications. nih.govrsc.org The carbamate group is also a common functional group in pharmaceuticals, known for its metabolic stability and ability to act as a bioisostere for amide bonds. nih.govacs.org

The process would involve synthesizing a variety of analogues of this compound and evaluating their activity against a specific biological pathway implicated in a disease. For example, derivatives could be designed to target protein kinases, a class of enzymes frequently dysregulated in cancer. Through iterative cycles of synthesis and biological testing, the potency and selectivity of the lead compounds can be optimized.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can be applied to the study of this compound and its derivatives to accelerate the discovery of new bioactive molecules. By creating large virtual libraries of related compounds and using AI/ML algorithms to predict their biological activities and physicochemical properties, researchers can prioritize the synthesis of the most promising candidates.

This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, AI can be used to analyze the structure-activity relationships (SAR) within a series of this compound analogues, helping to identify the key structural features responsible for their biological effects.

Advanced Delivery Systems for Investigational Purposes (e.g., nanocarriers for cellular or animal studies)

To effectively study the biological effects of this compound in cellular and animal models, advanced delivery systems may be required. Nanocarriers, such as liposomes or polymeric nanoparticles, can be used to improve the solubility, stability, and bioavailability of the compound. These delivery systems can also be engineered to target specific cells or tissues, thereby increasing the local concentration of the compound and minimizing off-target effects.

For investigational purposes, encapsulating this compound or its derivatives in nanocarriers could facilitate studies on its mechanism of action and therapeutic potential in preclinical models of disease.

Challenges and Opportunities in this compound Research

The exploration of this compound is not without its challenges. A primary hurdle is the current lack of specific biological data for this particular molecule. Extensive synthesis and screening efforts will be required to identify its biological targets and characterize its pharmacological profile.

Despite these challenges, the opportunities are substantial. The combination of the privileged benzofuran scaffold and the versatile carbamate linker offers a vast chemical space for the design of novel bioactive compounds. The potential applications span from fundamental biological research to the development of new therapeutics for a wide range of diseases. The journey of this compound from a chemical entity to a valuable research tool or a potential drug candidate is just beginning, and its future trajectory holds considerable promise.

Advanced Analytical Methodologies for Research Applications

Quantitative Determination in Complex Biological Matrices

The quantification of Benzyl (B1604629) benzofuran-2-ylcarbamate in complex biological matrices such as cell lysates, tissue homogenates, and animal biofluids is critical for pharmacokinetic and pharmacodynamic studies. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. hpst.cz

For sample preparation, a common approach involves solid-phase extraction (SPE) to remove interfering substances from the matrix. hpst.cz A typical extraction protocol might involve loading the sample onto an SPE column, washing away interferences with a suitable solvent mixture (e.g., dichloromethane (B109758):hexane), and then eluting the target analyte with a stronger solvent system (e.g., dichloromethane:ethyl acetate:methanol). hpst.cz The eluate is then dried and reconstituted in a solvent compatible with the LC-MS/MS system. hpst.cz Matrix-matched standard calibration is often employed to ensure accurate quantification. hpst.cz

The limits of detection (LOD) and quantification (LOQ) for similar carbamate (B1207046) compounds using such methods can be in the low µg/kg range, demonstrating excellent sensitivity. hpst.cz

Table 1: Representative Sample Preparation Protocol for Carbamates in Biological Matrices

StepProcedure
Extraction Extraction with acetonitrile (B52724).
Cleanup Solid-phase extraction (SPE) with a C18 or Carb/NH2 column. researchgate.net
Elution Elution with a suitable organic solvent mixture.
Reconstitution The dried residue is redissolved in an acetonitrile:water mixture. hpst.cz

Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment, Isomer Resolution, and Trace Analysis

Chromatographic techniques are fundamental for assessing the purity of Benzyl benzofuran-2-ylcarbamate, resolving potential isomers, and detecting trace impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes. unirioja.es

For HPLC analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape. researchgate.net The purity of a substance can be determined by comparing the peak area of the main component to the total area of all peaks detected. chromforum.org

GC is suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary. The purity is assessed using a Flame Ionization Detector (FID), and the water content can be determined by Karl Fischer titration to give a complete purity profile. measurlabs.com

Table 2: Example Chromatographic Conditions for Analysis of Related Compounds

ParameterHPLCGC
Column C18Capillary column (e.g., HP-5)
Mobile Phase/Carrier Gas Acetonitrile/Water Gradient researchgate.netHelium or Nitrogen unirioja.es
Detector UV-Vis or Diode Array Detector unirioja.esFlame Ionization Detector (FID) unirioja.es
Application Purity of active components unirioja.esAnalysis of volatile components unirioja.es

Hyphenated Techniques (LC-MS/MS, GC-MS) for Metabolite Identification, Impurity Profiling, and Quantitative Analysis

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for identifying metabolites, profiling impurities, and performing sensitive quantitative analysis. nih.govnih.gov LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In a typical workflow for metabolite identification, an untargeted LC-MS experiment is first performed to acquire full-scan data. nih.gov Statistical analysis is then used to identify potential metabolites whose levels are significantly different between control and treated samples. nih.gov Subsequently, MS/MS data are acquired for these selected ions to elucidate their structures. nih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial information for structural identification. nih.gov For carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed. nih.gov

For impurity profiling of benzofuran (B130515) derivatives, HPLC-MS can be employed. nih.gov In cases where direct analysis by atmospheric pressure ionization is challenging, post-column derivatization can be used to yield a derivative that is amenable to MS analysis. nih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Carbamates

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), positive or negative mode. researchgate.net
Scan Mode Multiple Reaction Monitoring (MRM) for quantification. nih.gov
Collision Energy Optimized for each specific analyte to achieve characteristic fragmentation. hpst.cz
Linearity Correlation coefficients (r²) are typically >0.99. hpst.cz
LOD/LOQ Can range from 0.2-2.0 µg/kg (LOD) and 0.5-5.0 µg/kg (LOQ). nih.gov

Capillary Electrophoresis for High-Throughput Analysis and Separation of Charged Species

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules in complex matrices. researchgate.net It offers advantages such as short analysis times, low consumption of sample and reagents, and high separation efficiency. researchgate.netnih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be utilized depending on the properties of the analyte. nih.gov

For the analysis of compounds like this compound, MEKC would be a suitable choice as it can separate both neutral and charged species. The separation is achieved by adding a surfactant to the background electrolyte, which forms micelles. The differential partitioning of analytes between the micelles and the aqueous buffer leads to their separation. scilit.com

The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for the detection and quantification of compounds at very low concentrations. researchgate.net

Table 4: General Parameters for Capillary Electrophoresis Analysis

ParameterTypical Conditions
Capillary Fused-silica capillary, potentially coated to reduce analyte adsorption. nih.gov
Background Electrolyte (BGE) Phosphate (B84403) or borate (B1201080) buffer, pH adjusted for optimal separation. nih.gov
Applied Voltage Typically in the range of 15-30 kV.
Detection UV-Vis, Diode Array Detector, or Mass Spectrometry. nih.gov
Injection Hydrodynamic or electrokinetic injection.

Biosensors and High-Throughput Screening Assays for Biological Activity Profiling

High-Throughput Screening (HTS) assays are essential for discovering and optimizing new biologically active compounds. For benzofuran derivatives, cell-based luciferase reporter assays have been successfully used to screen large compound libraries for potential inhibitors of viral replication. nih.gov Such assays can identify compounds with potent inhibitory activity (e.g., EC₅₀ < 100 nM) and low cytotoxicity. nih.gov

Biochemical assays can also be employed to investigate the mechanism of action. For instance, to determine if a compound interacts with DNA, an assay monitoring the digestion of plasmid DNA by a restriction endonuclease can be used. nih.gov If the compound intercalates or binds to DNA, it can inhibit the enzyme's activity, resulting in undigested plasmid DNA. nih.gov

These HTS and biochemical assays are crucial for the initial stages of drug discovery, allowing for the rapid profiling of the biological activity of compounds like this compound. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing benzyl benzofuran-2-ylcarbamate, and how can intermediates be characterized?

this compound can be synthesized via substitution, oxidation, or reduction of benzofuran derivatives. For example, substitution reactions with nucleophiles (e.g., amines) at the carbamate group are typical. Intermediates should be characterized using NMR (1H/13C), HPLC for purity assessment, and mass spectrometry for molecular weight confirmation. Structural validation via X-ray crystallography or computational methods (e.g., SMILES validation) is recommended for complex analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE (gloves, safety glasses, lab coat) to avoid skin/eye contact. Ensure adequate ventilation and avoid ignition sources due to potential decomposition into hazardous gases (e.g., CO, NOx). Store in sealed containers under dry conditions. First-aid measures include rinsing eyes/skin with water for 15 minutes and seeking medical attention for ingestion or inhalation .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC or TLC. Store in inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as benzofuran derivatives are often photosensitive .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for high sensitivity. Validate methods per ICH Q2(R1) guidelines. For impurity profiling, combine GC-MS with derivatization techniques to detect volatile byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Apply design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, cerium-based catalysts (e.g., ammonium cerium phosphate) enhance esterification efficiency in analogous systems. Use response surface methodology to identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for benzofuran-carbamate analogs?

Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding factors (e.g., solvent effects, impurity profiles). Validate target engagement using biophysical methods (e.g., SPR, ITC) .

Q. What strategies are effective for modifying the benzofuran core to enhance selectivity in enzyme inhibition studies?

Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the 5-position of the benzofuran ring to modulate electronic effects. Use molecular docking to predict binding interactions with target enzymes (e.g., kinases, cytochrome P450). Synthesize analogs via Suzuki-Miyaura coupling for diversifying substituents .

Q. How can researchers mitigate challenges in scaling up this compound synthesis?

Transition from batch to flow chemistry for better heat/mass transfer. Optimize catalyst recycling (e.g., immobilized catalysts) and solvent recovery. Perform hazard assessments for exothermic steps using calorimetry (e.g., RC1e) .

Q. What methodologies are recommended for elucidating the degradation pathways of this compound?

Use forced degradation studies (acid/base, oxidative, thermal stress) followed by LC-HRMS to identify degradants. Isotopic labeling (e.g., deuterated solvents) can trace reaction mechanisms. Computational tools (e.g., DFT) predict thermodynamic stability of intermediates .

Q. How can researchers evaluate the ecotoxicological impact of this compound?

Perform OECD-compliant assays (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use QSAR models to predict environmental persistence and bioaccumulation. Monitor hydrolysis byproducts (e.g., benzofuran-2-carboxylic acid) in simulated wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.